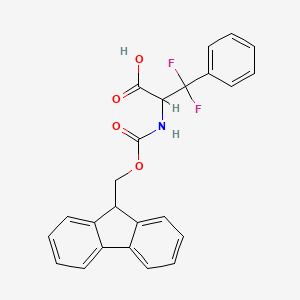

![molecular formula C20H13ClN2O2S2 B2966340 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide CAS No. 325986-71-8](/img/structure/B2966340.png)

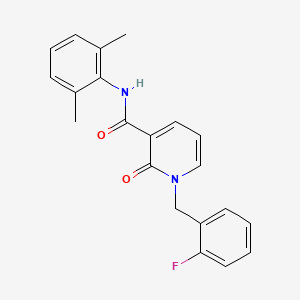

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide” is a complex organic compound. It contains several functional groups and rings, including a chlorothiophene, a thiazole, and a phenoxybenzamide .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions or substitutions . The exact method would depend on the specific reactants and conditions.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and rings. It’s likely to have a complex, multi-ring structure .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups can affect its solubility, and the arrangement of its atoms can affect its melting point and boiling point .Aplicaciones Científicas De Investigación

Anticonvulsant and Pharmacological Effects

One study delves into a series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives, designed and synthesized for their anticonvulsant properties. These compounds, through binding to benzodiazepine receptors and incorporating a 4-thiazolidinone ring—a known anticonvulsant pharmacophore—show considerable anticonvulsant activity in tests. Notably, one compound exhibited significant sedative-hypnotic activity without impairing learning and memory, suggesting the involvement of benzodiazepine receptors in its pharmacological effects (Faizi et al., 2017).

Molecular Interactions and Structure

Another research effort concentrated on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, prepared through an acylation reaction. This study provided insights into intermolecular interactions' influence on molecular geometry, highlighting the minor impact of crystal packing and dimerization on bond lengths and angles but a significant effect on dihedral angles and aromatic ring rotations. Such findings underscore the importance of intermolecular forces in determining the compound's structural properties (Karabulut et al., 2014).

Synthesis and Hypoglycemic Activity

Research on novel thiazolidinedione ring-containing molecules, specifically targeting hypoglycemic and hypolipidemic activity, revealed that synthesized compounds significantly reduced blood glucose, cholesterol, and triglyceride levels in high-fat diet-fed rats. This study highlights the potential therapeutic applications of such compounds in managing type-2 diabetes and associated lipid disorders (Mehendale-Munj et al., 2011).

Antimicrobial Applications

A series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides were synthesized and evaluated for their antimicrobial properties. These compounds exhibited in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains such as Candida albicans. The study illustrates the potential of thiazole derivatives in developing new therapeutic agents for microbial diseases, especially bacterial and fungal infections (Desai et al., 2013).

Mecanismo De Acción

Target of Action

The primary targets of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide are the COX-1, COX-2, and 5-LOX enzymes . These enzymes play a crucial role in the inflammatory response, making them key targets for anti-inflammatory drugs .

Mode of Action

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide interacts with its targets by inhibiting the activity of the COX-1, COX-2, and 5-LOX enzymes . This inhibition results in a decrease in the production of pro-inflammatory mediators, thereby reducing inflammation .

Biochemical Pathways

The inhibition of COX-1, COX-2, and 5-LOX enzymes by N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide affects the arachidonic acid pathway . This pathway is responsible for the production of pro-inflammatory mediators. By inhibiting the enzymes in this pathway, N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide reduces the production of these mediators, leading to an anti-inflammatory effect .

Pharmacokinetics

The compound has a density of 1332g/cm3, a boiling point of 21056ºC at 760 mmHg, and a flash point of 81144ºC . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The result of the action of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide is a reduction in inflammation . By inhibiting the COX-1, COX-2, and 5-LOX enzymes, the compound decreases the production of pro-inflammatory mediators. This leads to a reduction in inflammation and potentially provides relief from symptoms associated with inflammatory conditions .

Safety and Hazards

Propiedades

IUPAC Name |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2O2S2/c21-18-10-9-17(27-18)16-12-26-20(22-16)23-19(24)13-5-4-8-15(11-13)25-14-6-2-1-3-7-14/h1-12H,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKLSDHAQGSIKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2966261.png)

![2-Methyl-2-[5-(trifluoromethyl)thiophen-3-yl]oxirane](/img/structure/B2966263.png)

![2-[2-(2,2-Difluoroethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2966266.png)

![N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2966273.png)

![3-[(7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2966275.png)

![1-(5-Chloro-2-methoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea](/img/structure/B2966276.png)

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2966279.png)